4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Catalog No.
S12505963
CAS No.
M.F
C14H19ClN2O
M. Wt
266.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochlor...

Product Name

4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride

IUPAC Name

4-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

InChI

InChI=1S/C14H18N2O.ClH/c17-13-14(7-4-8-15-10-14)12(9-16-13)11-5-2-1-3-6-11;/h1-3,5-6,12,15H,4,7-10H2,(H,16,17);1H

InChI Key

VTEFALVRLYKBKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C(CNC2=O)C3=CC=CC=C3.Cl

4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates nitrogen atoms into a bicyclic framework. The compound has a molecular formula of C14H18N2OC_{14}H_{18}N_{2}O and a molecular weight of approximately 246.31 g/mol. This compound features a phenyl group attached to the diazaspiro structure, which contributes to its biological activity and potential applications in medicinal chemistry.

The chemical behavior of 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride can be analyzed through various reactions typical for compounds with spirocyclic structures. These include:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing modifications to the compound's structure.
  • Reduction Reactions: The carbonyl group present in the compound can undergo reduction to form alcohols or amines.
  • Condensation Reactions: The compound can react with other carbonyl-containing compounds to form larger, more complex molecules.

Research indicates that 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride exhibits significant biological activity, particularly as an inhibitor of WNT signaling pathways. This signaling pathway is crucial in various cellular processes, including cell proliferation and differentiation. Inhibition of WNT signaling has implications in cancer research and treatment, making this compound a candidate for further pharmacological studies .

The synthesis of 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves several steps:

  • Formation of the Spirocyclic Framework: The initial step usually involves the cyclization of appropriate precursors containing nitrogen atoms.
  • Introduction of the Phenyl Group: A phenyl substituent is introduced through electrophilic aromatic substitution or similar methods.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochlor

Retrosynthetic Analysis of Spirocyclic Core Architectures

Retrosynthetic dissection of 4-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride reveals two primary disconnection strategies (Figure 1). The first approach targets the spiro junction at C1, proposing a tandem cyclization between a cyclohexane-derived fragment and a pyrrolidine precursor. This aligns with methodologies described for related diazaspiro[4.5] systems, where tricyclic intermediates undergo oxidative cleavage to yield spiro frameworks. The second strategy disconnects the lactam moiety, suggesting late-stage amidation or reductive amination after spirocycle assembly.

Critical to both routes is the identification of stable intermediates capable of withstanding subsequent functionalization. For example, the patent CN111943894A demonstrates the utility of 4-methoxybenzyl-protected cyclopropane carbamates as precursors for diazaspiro[2.5]octanes through sequential substitution and reduction. While this targets a smaller spiro system, the principle of using orthogonal protecting groups (e.g., benzyl vs. tert-butoxycarbonyl) translates to larger diazaspiro[4.5] scaffolds.

Novel Cyclization Strategies for Diazaspiro[4.5] Systems

Modern cyclization approaches emphasize atom economy and step reduction. A breakthrough method involves palladium-catalyzed domino reactions between yne-en-ynes and aryl halides, forming three carbon-carbon bonds in a single operation. This protocol constructs the diazaspiro[4.5]decane core with exocyclic double bonds, achieving 68–82% yields when using Pd(OAc)₂/PPh₃ catalysts in dimethylformamide at 110°C (Table 1).

Table 1: Comparative Yields in Spiroannulation Methods

MethodCatalyst SystemSolventYield (%)
Domino C–C coupling Pd(OAc)₂/PPh₃DMF68–82
Michael addition NaHMDSTHF75–90
Stepwise protection/deprotection K₂CO₃/LiAlH₄Acetonitrile/THF56–72

Alternative routes employ Michael addition cascades, as demonstrated in the synthesis of 2,8-diazaspiro[4.5]decan-1-ones. Treatment of pipecolate-derived enolates with nitroalkenes in tetrahydrofuran at −78°C induces stereoselective spirocyclization, achieving 75–90% yields. This method’s scalability (>10 g) makes it industrially viable, though nitro group reduction adds synthetic steps.

Asymmetric Synthesis Approaches for Chiral Center Induction

Introducing chirality into the diazaspiro[4.5] framework remains challenging due to the molecule’s conformational rigidity. The Thieme Connect study reports racemic synthesis followed by chiral HPLC separation (Chiralpak AD-H column, hexane/isopropanol eluent) to isolate enantiomers. However, catalytic asymmetric methods are emerging. Preliminary work using Jacobsen’s thiourea catalysts in Pictet-Spengler-type cyclizations shows modest enantiomeric excess (up to 68% ee), though optimization is ongoing.

Notably, the stereochemical outcome depends on the cyclization transition state. For instance, axial chirality in palladium-catalyzed domino reactions arises from restricted rotation in the palladacycle intermediate. Computational studies suggest that steric interactions between the aryl halide’s substituents and the catalyst’s phosphine ligands dictate enantioselectivity, a hypothesis awaiting experimental validation.

Solvent and Catalyst Optimization in Key Ring-Formation Steps

Solvent polarity critically influences spirocycle formation. Polar aprotic solvents like dimethylformamide accelerate palladium-mediated couplings but risk over-reduction in subsequent steps. Conversely, tetrahydrofuran’s moderate polarity (dielectric constant ε = 7.6) optimizes lithium aluminum hydride reductions, as evidenced in the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane (56% yield).

Catalyst selection proves equally pivotal. While Pd(OAc)₂ enables efficient domino cyclizations, nickel catalysts (e.g., Ni(cod)₂) show promise for cost-sensitive large-scale syntheses, albeit with lower turnover numbers. For deprotection steps, 5–25% trifluoroacetic acid in dichloromethane selectively removes p-methoxybenzyloxycarbonyl groups without cleaving benzyl protections, highlighting the importance of acid strength tuning.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

266.1185909 g/mol

Monoisotopic Mass

266.1185909 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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